![molecular formula C17H20O4 B14366520 1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene CAS No. 90293-77-9](/img/structure/B14366520.png)
1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of two methoxy groups and a 2-(2-methoxyphenoxy)ethyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene typically involves the reaction of 1,2-dimethoxybenzene with 2-(2-methoxyphenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
科学的研究の応用
1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research on its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the research.
類似化合物との比較
Similar Compounds
Methyleugenol: Benzene, 1,2-dimethoxy-4-(2-propenyl)-
4-Ethyl-1,2-dimethoxybenzene: Benzene, 1,2-dimethoxy-4-ethyl
Benzene, 1,2-dimethoxy-4-(1-propenyl)-: Stereoisomers include (E)-Methyl isoeugenol
Uniqueness
1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and 2-(2-methoxyphenoxy)ethyl groups makes it a valuable compound for various research applications, distinguishing it from other similar aromatic ethers.
特性
CAS番号 |
90293-77-9 |
|---|---|
分子式 |
C17H20O4 |
分子量 |
288.34 g/mol |
IUPAC名 |
1,2-dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene |
InChI |
InChI=1S/C17H20O4/c1-18-14-6-4-5-7-16(14)21-11-10-13-8-9-15(19-2)17(12-13)20-3/h4-9,12H,10-11H2,1-3H3 |
InChIキー |
DWKHTEQEQMUOIG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCOC2=CC=CC=C2OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



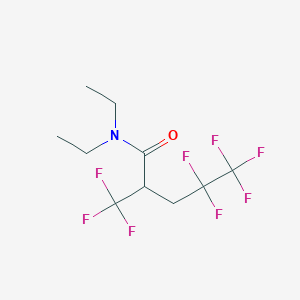
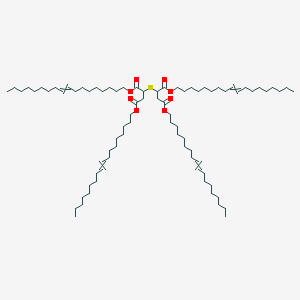
![{[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14366469.png)
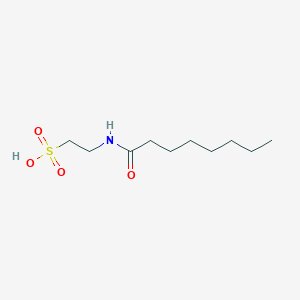

![6-(Pent-2-EN-1-YL)-1,4-dioxaspiro[4.4]non-7-ene](/img/structure/B14366495.png)
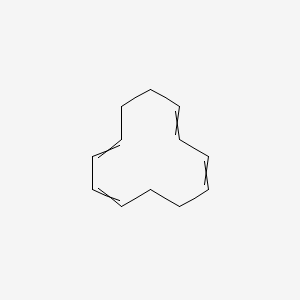

![1-Phenyl-1-sulfanylideneoctahydro-4H-1lambda~5~-cyclopenta[b]phosphinin-4-one](/img/structure/B14366506.png)
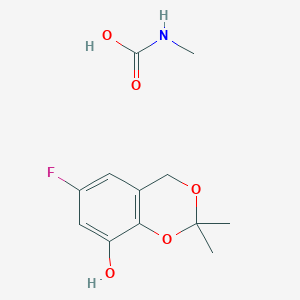
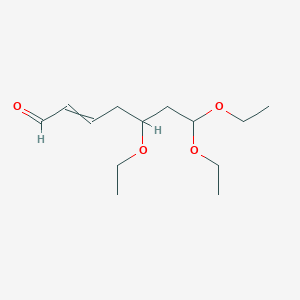
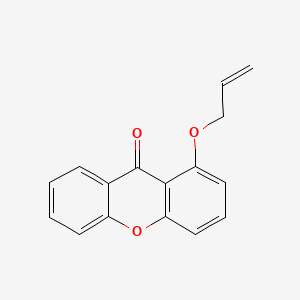
diphenylsilane](/img/structure/B14366539.png)
